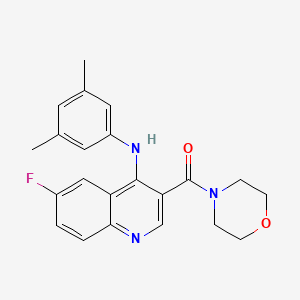

N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(3,5-Dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic quinoline derivative featuring a 3,5-dimethylphenyl substituent, a fluorine atom at position 6, and a morpholine-4-carbonyl group at position 3 of the quinoline core. The 3,5-dimethylphenyl group enhances lipophilicity, while the morpholine moiety contributes to solubility and hydrogen-bonding interactions. The fluorine atom at position 6 may influence electronic properties and metabolic stability, making this compound a candidate for structure-activity relationship (SAR) studies in enzyme inhibition or receptor targeting applications .

Properties

IUPAC Name |

[4-(3,5-dimethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-14-9-15(2)11-17(10-14)25-21-18-12-16(23)3-4-20(18)24-13-19(21)22(27)26-5-7-28-8-6-26/h3-4,9-13H,5-8H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYXXQDOKUDRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the morpholine moiety.

Addition of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Research Findings and Limitations

- : Demonstrates that 3,5-dimethylphenyl-substituted carboxamides are potent PET inhibitors, but the target quinoline compound’s activity in this context remains untested. Its fluorine and morpholine groups may further modulate efficacy .

- : Structural data on 3,5-dimethylphenyl acetamides suggest that bulky substituents influence solid-state geometry, which could guide formulation strategies for the quinoline derivative .

- Gaps: No direct studies on the target compound’s bioactivity or physicochemical properties were found in the evidence. Comparative analysis relies on structural extrapolation.

Biological Activity

N-(3,5-Dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of fluorine and morpholine groups significantly alters the pharmacological profile of the molecule. Fluorination often enhances metabolic stability and bioavailability, while the morpholine moiety can contribute to the compound's interaction with biological targets.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. It has been shown to modulate protein kinase activity, which plays a critical role in cell proliferation and survival pathways associated with various cancers.

- Mechanism of Action : The compound acts primarily by inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition disrupts the phosphorylation processes necessary for tumor growth and survival.

- Selectivity : Early studies suggest that this compound may selectively inhibit certain kinases over others, potentially reducing side effects associated with less selective agents.

Enzyme Inhibition Studies

Inhibition assays have demonstrated that this compound can effectively inhibit key enzymes involved in cancer progression:

- PKMYT1 Inhibition : A study highlighted its ability to inhibit PKMYT1, a regulator of CDK1 phosphorylation. The compound showed a significant IC50 value (concentration required to inhibit 50% of enzyme activity), indicating potent enzymatic activity .

| Compound | PKMYT1 IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.69 | High |

| Analog 1 | 0.011 | Moderate |

In Vitro Studies

In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxicity against several types of cancer cells:

- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound demonstrated significant cell growth inhibition with IC50 values ranging from 0.5 to 2.0 μM across different cell lines.

In Vivo Efficacy

Animal model studies are essential for evaluating the therapeutic potential of new compounds:

- Study Design : Tumor-bearing mice were treated with varying doses of the compound.

- Findings : Treated mice exhibited reduced tumor size compared to controls, suggesting effective systemic absorption and action against tumor growth.

Safety Profile and Toxicology

While the initial findings are promising, further studies are necessary to evaluate the safety profile of this compound:

- Toxicity Assessments : Preliminary toxicity studies indicate manageable side effects at therapeutic doses.

- Long-term Effects : Ongoing studies are assessing any long-term adverse effects associated with chronic administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.